molecular formula C7H11Cl3O B14514705 1,2,2-Trichloro-5-methylhex-5-en-3-ol CAS No. 63077-32-7

1,2,2-Trichloro-5-methylhex-5-en-3-ol

Cat. No.: B14514705
CAS No.: 63077-32-7
M. Wt: 217.5 g/mol
InChI Key: KNYXTDCPRIQUNZ-UHFFFAOYSA-N
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Description

1,2,2-Trichloro-5-methylhex-5-en-3-ol is a halogenated aliphatic alcohol featuring a hex-5-en-3-ol backbone substituted with three chlorine atoms at positions 1 and 2 (geminal), and a methyl group at position 3. This compound’s structural complexity arises from its stereochemistry (due to the trisubstituted alkene and hydroxyl group) and the electron-withdrawing effects of the trichloro moiety, which influence its reactivity and physical properties.

Properties

CAS No.

63077-32-7

Molecular Formula

C7H11Cl3O

Molecular Weight

217.5 g/mol

IUPAC Name

1,2,2-trichloro-5-methylhex-5-en-3-ol

InChI

InChI=1S/C7H11Cl3O/c1-5(2)3-6(11)7(9,10)4-8/h6,11H,1,3-4H2,2H3

InChI Key

KNYXTDCPRIQUNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(CCl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Trichloro-5-methylhex-5-en-3-ol typically involves the chlorination of 5-methylhex-5-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trichloro-5-methylhex-5-en-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 1,2,2-Trichloro-5-methylhex-5-en-3-one.

    Reduction: Formation of 1,2,2-Trichloro-5-methylhexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,2-Trichloro-5-methylhex-5-en-3-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,2-Trichloro-5-methylhex-5-en-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering enzyme activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Halogenation Pattern Key Structural Features
1,2,2-Trichloro-5-methylhex-5-en-3-ol C₇H₁₁Cl₃O Alcohol, alkene, trichloro 1,2,2-trichloro Branched alkene, geminal Cl atoms
(R)-1-Chloro-5-methyl-3-phenylhex-5-en-3-ol C₁₃H₁₇ClO Alcohol, alkene, mono-chloro, phenyl 1-chloro Aromatic substitution, single Cl
7-(Trimethylsilyl)hept-6-yn-1-ol (from ) C₁₀H₂₀OSi Alcohol, alkyne, silyl ether None Terminal alkyne, silicon substitution

Key Observations:

  • Halogenation Effects: The trichloro substitution in the target compound increases molecular polarity and boiling point compared to mono-chloro analogs like (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol. The geminal Cl atoms likely enhance electrophilic reactivity, facilitating nucleophilic substitution or elimination reactions .
  • Steric and Electronic Differences: The phenyl group in (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol introduces aromatic conjugation, stabilizing the molecule but reducing solubility in polar solvents compared to the aliphatic target compound .

Physical and Spectral Properties

Table 2: Hypothetical Physical Properties Based on Analogues

Property This compound (R)-1-Chloro-5-methyl-3-phenylhex-5-en-3-ol 7-(Trimethylsilyl)hept-6-yn-1-ol
Molecular Weight (g/mol) ~223.5 224.73 184.35
Boiling Point (°C) ~200–220 (estimated) 250–270 (aromatic influence) 180–200
Solubility Moderate in polar solvents Low in water, high in organics High in non-polar solvents
1H NMR (CDCl₃) δ 1.6 (s, CH₃), δ 5.3 (m, alkene) δ 7.2–7.4 (phenyl), δ 5.1 (alkene) δ 0.1 (s, Si(CH₃)₃)

Spectral Analysis:

  • The trichloro group would deshield neighboring protons, causing upfield shifts in 1H NMR compared to mono-chloro analogs. For instance, the C-3 hydroxyl proton may appear broadened due to hydrogen bonding, as seen in similar alcohols .
  • The alkene proton in the target compound (δ ~5.3) would resonate similarly to (R)-1-chloro-5-methyl-3-phenylhex-5-en-3-ol (δ 5.1), but splitting patterns would differ due to substituent proximity .

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